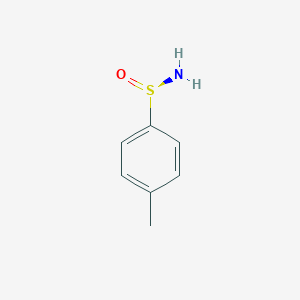
(R)-(-)-p-Toluenesulfinamida
Descripción general
Descripción
Synthesis Analysis
The synthesis of chiral N-benzylidene-p-toluenesulfinamides, a precursor to (R)-(-)-p-Toluenesulfinamide, involves the reaction of benzonitrile with alkyllithium followed by treatment with (−)-l-menthyl (S)-p-tolylsulfinate. This process yields adducts with excellent stereoselectivity, which can be further processed into valuable chiral sulfinamides and subsequently transformed into chiral β- and γ-amino acids through a series of steps (Hua et al., 1991).
Molecular Structure Analysis
The molecular structure of p-toluenesulfonates of N-oxyimides, closely related to p-toluenesulfinamide, has been elucidated through X-ray crystallography. These studies reveal a flattened pyramidal geometry of the hydroxyimide ring nitrogen, which is thought to contribute to the compound's reactivity and its inhibition properties against proteases (Stefanowicz et al., 2006).
Chemical Reactions and Properties
(R)-(-)-p-Toluenesulfinamide participates in various chemical reactions, including its use as an imido ligand precursor in the synthesis of air- and moisture-sensitive transition metal complexes. This demonstrates its versatility in forming complexes with titanium and vanadium, showcasing its role in the generation of electron-deficient imido complexes (Lorber et al., 2007).
Physical Properties Analysis
The crystal structure and physical properties of compounds related to (R)-(-)-p-Toluenesulfinamide, such as its sulfonate and sulfinamide derivatives, have been characterized, providing insights into its structural features and potential interactions in various chemical contexts (Ghilardi et al., 1981).
Aplicaciones Científicas De Investigación
Síntesis orgánica
(R)-(-)-p-Toluenesulfinamida: es ampliamente utilizada como auxiliar quiral en la síntesis orgánica. Facilita la síntesis de compuestos ópticamente activos al proporcionar un ambiente quiral para que ocurra la reacción. Esto es crucial para la producción de productos farmacéuticos donde la quiralidad de un fármaco puede afectar su eficacia y seguridad .
Industria farmacéutica
En el sector farmacéutico, This compound juega un papel en la síntesis de compuestos sulfinamida, que son intermediarios valiosos en el desarrollo de fármacos. Estos intermediarios pueden conducir a la creación de nuevos agentes terapéuticos, incluidos inhibidores y moduladores de receptores .
Investigación química
Este compuesto también es fundamental en la investigación química, particularmente en el estudio de los mecanismos de reacción. Ayuda a comprender cómo los diferentes sustituyentes en el anillo aromático influyen en la reactividad y selectividad de la formación de sulfinamida, lo cual es fundamental en el diseño de rutas sintéticas más eficientes .
Ciencia de los materiales
This compound: se utiliza en la ciencia de los materiales para la modificación de las propiedades superficiales de los materiales. Su inclusión en cadenas poliméricas puede alterar las características físicas de los materiales, como aumentar la estabilidad térmica o modificar las propiedades ópticas, lo cual es beneficioso para crear materiales especializados para aplicaciones industriales .
Aplicaciones ambientales
En la ciencia ambiental, This compound puede ser parte de sistemas catalíticos utilizados para el control de la contaminación. Por ejemplo, se puede utilizar en la síntesis de catalizadores que degradan contaminantes ambientales, reduciendo así su impacto en los ecosistemas .
Usos industriales
Por último, This compound encuentra su uso en varios procesos industriales. Puede actuar como catalizador o intermediario químico en la fabricación de tintes, productos agroquímicos y otros productos químicos industriales, contribuyendo a la eficiencia y sostenibilidad de estos procesos .
Propiedades
IUPAC Name |
(R)-4-methylbenzenesulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJDSRPIGAUCEE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@@](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453343 | |
| Record name | (R)-(-)-p-Toluenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247089-85-6 | |
| Record name | (R)-(-)-p-Toluenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-p-Toluenesulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is (R)-(-)-p-Toluenesulfinamide considered a valuable compound in asymmetric synthesis?
A1: (R)-(-)-p-Toluenesulfinamide serves as a crucial chiral auxiliary for asymmetric synthesis of amines due to its sulfur stereocenter. [, ] This chirality allows for the selective creation of either the (R) or (S) enantiomer of a target molecule, which is crucial in pharmaceutical development where often only one enantiomer possesses the desired biological activity.
Q2: How can (R)-(-)-p-Toluenesulfinamide be synthesized with high enantiomeric excess using biocatalysis?
A2: Research has demonstrated that the enzyme subtilisin E exhibits high enantioselectivity for the hydrolysis of N-chloroacetyl and N-dihydrocinnamoyl arylsulfinamides, favoring the (R)-enantiomer. [] This preference allows for the resolution of racemic mixtures, yielding (R)-(-)-p-Toluenesulfinamide with high enantiomeric excess. For instance, a gram-scale resolution using subtilisin E overexpressed in Bacillus subtilis yielded (R)-p-toluenesulfinamide with 95% ee after recrystallization. []
Q3: What structural features contribute to the high enantioselectivity of (R)-(-)-p-Toluenesulfinamide resolution with α-chymotrypsin?
A3: Molecular modeling studies suggest that α-chymotrypsin displays high enantioselectivity (E = 52) towards (R)-p-toluenesulfinamide due to a favorable hydrophobic interaction between the p-tolyl group of the (R)-enantiomer and the enzyme's leaving group pocket. [] This interaction stabilizes the transition state for the (R)-enantiomer, leading to faster reaction rates and higher enantiomeric excess in the final product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



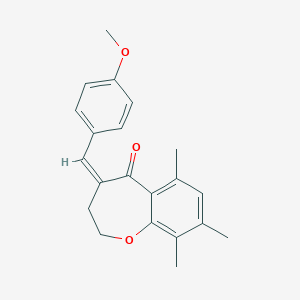
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)
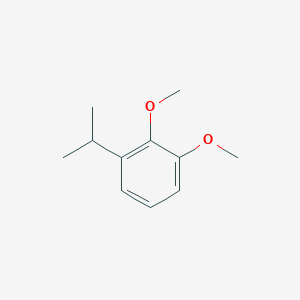
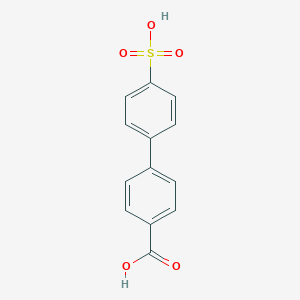

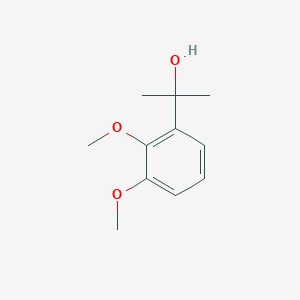
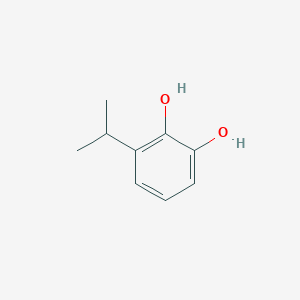
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)

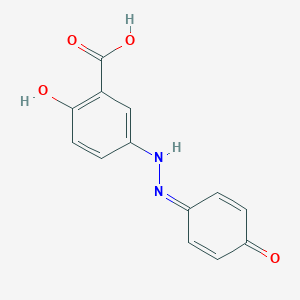
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
